molecular formula C6H13N5O4 B554745 H-D-Arg(NO2)-OH CAS No. 66036-77-9

H-D-Arg(NO2)-OH

Cat. No. B554745
CAS RN: 66036-77-9
M. Wt: 219.2 g/mol
InChI Key: MRAUNPAHJZDYCK-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“H-D-Arg(NO2)-OH” is a chemical compound with the molecular formula C6H13N5O4 . It’s also known as N’-Nitro-D-arginine .


Molecular Structure Analysis

The molecular structure of “H-D-Arg(NO2)-OH” includes elements such as carbon ©, hydrogen (H), nitrogen (N), and oxygen (O). The exact structure can be found in various chemical databases .


Chemical Reactions Analysis

“H-D-Arg(NO2)-OH” may participate in various chemical reactions. For instance, it has been mentioned in the context of the heterogeneous reaction of gas phase NO2 with atmospheric humic-like substances (HULIS), which is potentially an important source of volatile organic compounds (VOCs) including nitrogen (N)-containing compounds .


Physical And Chemical Properties Analysis

“H-D-Arg(NO2)-OH” has a molecular weight of 219.2 g/mol. It has a density of 1.7±0.1 g/cm3. The boiling point and flash point are not explicitly mentioned .

Scientific Research Applications

  • H-D-Arg(NO2)-OH is involved in reactions producing hydroxyl radicals (OH) in various chemical processes. For instance, the reaction of atomic hydrogen (H or D) with NO2 leads to the formation of OH and OD radicals, as characterized by their infrared absorption lines. This is crucial in understanding the chemical dynamics of such reactions and the behavior of hydroxyl radicals in different environments (Cheng, Lee, & Ogilvie, 1988).

  • The compound plays a role in the reaction dynamics involving hydrogen atoms and nitrogen dioxide, which is essential for understanding atmospheric chemistry and the formation of various environmental pollutants (Bates, Golden, Hanson, & Bowman, 2001).

  • Studies on the rate constants for reactions involving hydroxyl radicals and H-D-Arg(NO2)-OH are significant for chemical kinetics research. These rate constants are crucial in predicting the outcomes of various chemical reactions, especially in gas-phase reactions (Westenberg & Dehaas, 1973).

  • Research on the reaction of atomic hydrogen with NO2, where H-D-Arg(NO2)-OH is a product, helps in understanding the generation and behavior of OH radicals. This has implications in atmospheric chemistry and pollution studies (Su et al., 2002).

properties

IUPAC Name

(2R)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N5O4/c7-4(5(12)13)2-1-3-9-6(8)10-11(14)15/h4H,1-3,7H2,(H,12,13)(H3,8,9,10)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRAUNPAHJZDYCK-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)N[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@H](C(=O)O)N)CN=C(N)N[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60216246
Record name D-Ornithine, N5-(imino(nitroamino)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60216246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-D-Arg(NO2)-OH

CAS RN

66036-77-9
Record name D-Ornithine, N5-(imino(nitroamino)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066036779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Ornithine, N5-(imino(nitroamino)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60216246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-D-Arg(NO2)-OH
Reactant of Route 2
H-D-Arg(NO2)-OH
Reactant of Route 3
H-D-Arg(NO2)-OH
Reactant of Route 4
H-D-Arg(NO2)-OH
Reactant of Route 5
H-D-Arg(NO2)-OH
Reactant of Route 6
H-D-Arg(NO2)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.